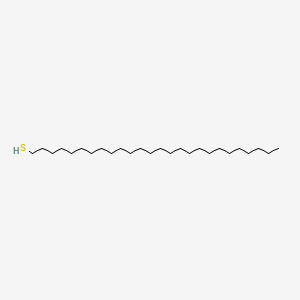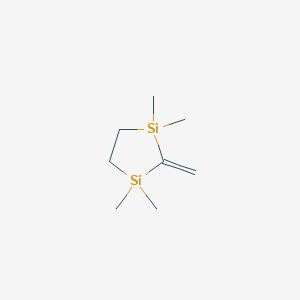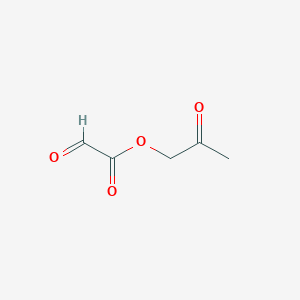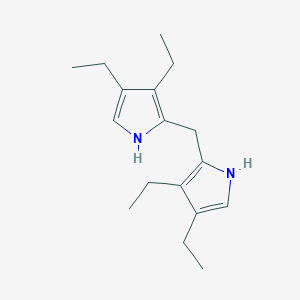
1H-Pyrrole, 2,2'-methylenebis[3,4-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two pyrrole rings connected by a methylene bridge, with ethyl groups attached to the 3 and 4 positions of each pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and an appropriate amine under acidic conditions . Another method involves the use of metal-catalyzed reactions, such as the coupling of primary diols and amines in the presence of a manganese complex . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] undergoes various chemical reactions, including:
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with alkyl or acyl groups using reagents like alkyl halides or acyl chlorides. The major products of these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing their normal function . This inhibition can lead to the suppression of specific signaling pathways, resulting in the desired biological effects, such as anti-inflammatory or anticancer activities .
相似化合物的比较
1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] can be compared with other similar compounds, such as:
1H-Pyrrole, 2,4-dimethyl-: This compound has methyl groups instead of ethyl groups and lacks the methylene bridge.
5,5’-Methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylate): This compound has carboxylate groups attached to the pyrrole rings.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities.
The uniqueness of 1H-Pyrrole, 2,2’-methylenebis[3,4-diethyl-] lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
65858-34-6 |
|---|---|
分子式 |
C17H26N2 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
2-[(3,4-diethyl-1H-pyrrol-2-yl)methyl]-3,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C17H26N2/c1-5-12-10-18-16(14(12)7-3)9-17-15(8-4)13(6-2)11-19-17/h10-11,18-19H,5-9H2,1-4H3 |
InChI 键 |
MEABQPDTRQLUSO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CNC(=C1CC)CC2=C(C(=CN2)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



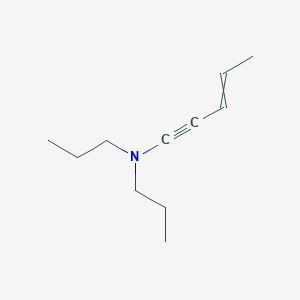
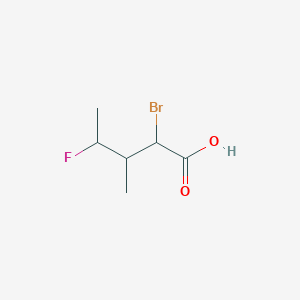
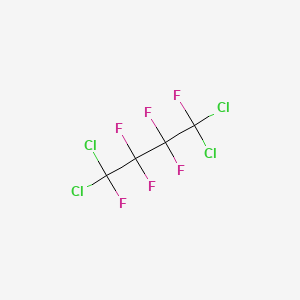
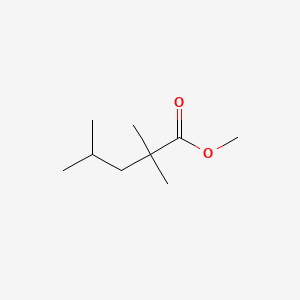
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
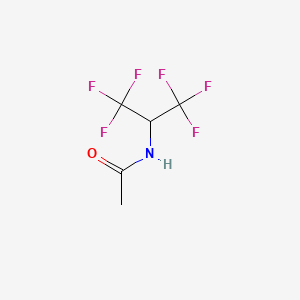
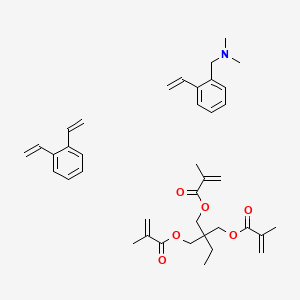

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)
